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  • Product: 4-(3-Bromoprop-1-YN-1-YL)benzoic acid

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Reaction Mechanism for 4-(3-Bromoprop-1-yn-1-yl)benzoic Acid

Executive Summary As a bifunctional building block, 4-(3-Bromoprop-1-yn-1-yl)benzoic acid is highly valued in drug development and materials science. It features both a versatile carboxylic acid handle for amide/ester co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a bifunctional building block, 4-(3-Bromoprop-1-yn-1-yl)benzoic acid is highly valued in drug development and materials science. It features both a versatile carboxylic acid handle for amide/ester coupling and a highly reactive propargylic bromide for nucleophilic substitutions or click chemistry. This whitepaper details a robust, two-step synthetic pathway—comprising a Sonogashira cross-coupling followed by a phosphorus tribromide (PBr₃) mediated bromination. The protocols provided herein are designed as self-validating systems, integrating causality-driven reagent selection with stringent in-process analytical controls.

Retrosynthetic Strategy & Pathway Overview

The synthesis relies on the strategic disconnection of the C(sp³)–Br bond and the C(sp)–C(sp²) alkyne-aryl bond. The target molecule is traced back to commercially available 4-iodobenzoic acid and propargyl alcohol (prop-2-yn-1-ol).

Retrosynthesis Target 4-(3-Bromoprop-1-ynyl)benzoic acid Intermediate 4-(3-Hydroxyprop-1-ynyl)benzoic acid Target->Intermediate PBr3 Bromination Starting1 4-Iodobenzoic acid Intermediate->Starting1 Sonogashira Coupling Starting2 Propargyl alcohol Intermediate->Starting2

Figure 1: Retrosynthetic disconnection of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid.

Reaction Mechanisms & Causality

Step 1: Sonogashira Cross-Coupling

The first step utilizes a palladium/copper co-catalyzed Sonogashira coupling to forge the C–C bond between 4-iodobenzoic acid and propargyl alcohol ()[1].

  • Causality of Reagents: 4-Iodobenzoic acid is specifically chosen over the bromo-analog because the weaker C–I bond undergoes oxidative addition to the Pd(0) center much more rapidly at room temperature. Copper(I) iodide (CuI) is critical for forming the intermediate copper acetylide, which is significantly more nucleophilic than the terminal alkyne, thereby accelerating the rate-limiting transmetalation step ()[2]. Triethylamine (Et₃N) serves a dual purpose as both the base to deprotonate the alkyne and the primary solvent.

Step 2: Propargylic Bromination via PBr₃

The conversion of the intermediate propargylic alcohol to the corresponding bromide is achieved using PBr₃ ()[3].

  • Causality of Reagents: PBr₃ is selected over aqueous HBr to maintain anhydrous conditions, which prevents the hydration of the alkyne or unwanted Meyer-Schuster rearrangements.

  • Mechanistic Pathway: The reaction initiates with the nucleophilic attack of the alcohol oxygen onto the electrophilic phosphorus of PBr₃, displacing a bromide ion and forming a highly reactive propargyl phosphite intermediate. The liberated bromide ion then executes an Sₙ2 displacement. Because this is a primary propargylic alcohol, the direct Sₙ2 pathway outcompetes the Sₙ2' pathway, effectively suppressing the formation of allenic byproducts ()[4].

Mechanism cluster_0 PBr3 Bromination Mechanism Alc Propargylic Alcohol Intermediate Phosphite Intermediate [Ar-C≡C-CH2-O-PBr2]+ Alc->Intermediate Nucleophilic O attack PBr3 PBr3 Activation PBr3->Intermediate SN2 SN2 Displacement (Br-) Intermediate->SN2 HOPBr2 Leaving Group Product Propargylic Bromide SN2->Product Primary Carbon Sₙ2

Figure 2: Activation and Sₙ2 displacement mechanism during PBr₃ bromination.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 4-(3-Hydroxyprop-1-yn-1-yl)benzoic acid

Objective: Establish the alkyne bridge while preserving the carboxylic acid.

  • Preparation: Equip an oven-dried Schlenk flask with a magnetic stir bar. Charge the flask with 4-iodobenzoic acid (1.0 equiv, 10.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv, 0.5 mmol), and CuI (0.10 equiv, 1.0 mmol).

  • Atmosphere Control: Seal the flask, evacuate, and backfill with dry Nitrogen or Argon (repeat 3x) to prevent oxidative homocoupling (Glaser coupling) of the alkyne.

  • Reagent Addition: Inject anhydrous, degassed triethylamine (30 mL) followed by propargyl alcohol (1.2 equiv, 12.0 mmol).

  • Reaction Execution: Stir the dark mixture at 50 °C for 12 hours.

  • In-Process Control (Validation): Withdraw a 10 µL aliquot, quench in 1 mL EtOAc/1M HCl, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1 with 1% AcOH). The reaction is complete when the starting material (R_f ~ 0.5) is fully consumed, replaced by an intense UV-active product spot (R_f ~ 0.25).

  • Workup & Isolation: Cool to room temperature, filter through a short pad of Celite to remove metal salts, and concentrate the filtrate. Dilute with EtOAc and wash with 1M HCl until the aqueous layer reaches pH 2 (critical to ensure the benzoic acid is fully protonated and partitioned into the organic layer). Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product. Recrystallize from EtOH/Water.

Protocol 2: Synthesis of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid

Objective: Convert the propargylic alcohol to the corresponding bromide without alkyne degradation.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-(3-hydroxyprop-1-yn-1-yl)benzoic acid (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Temperature Control: Cool the solution to strictly 0 °C using an ice-water bath. Causality: Low temperatures are mandatory to prevent polymerization of the highly reactive propargylic bromide product ()[5].

  • Bromination: Add PBr₃ (0.45 equiv, 2.25 mmol) dropwise over 10 minutes. (Note: 1 mole of PBr₃ can theoretically deliver 3 moles of bromide, but a slight excess of Br relative to the alcohol ensures completion).

  • Reaction Execution: Stir at 0 °C for 1.5 hours.

  • In-Process Control (Validation): Quench a micro-aliquot in cold NaHCO₃/DCM. TLC (Hexanes/EtOAc 7:3 with 1% AcOH) should show complete conversion to a significantly less polar spot (R_f ~ 0.65).

  • Workup & Isolation: Carefully quench the reaction by pouring it into crushed ice. Extract with DCM (3 x 20 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic and promote degradation), and concentrate under reduced pressure at < 25 °C.

  • Storage Protocol: The isolated propargylic bromide is sensitive to light, heat, and moisture ()[6]. Store neat under Argon at -20 °C.

Quantitative Data & Analytical Characterization

The following table summarizes the expected analytical metrics used to validate the identity and purity of the intermediates and the final product.

CompoundMolecular WeightExpected ¹H NMR (DMSO-d₆, 400 MHz)Expected MS (ESI-)TLC R_f (Hex/EtOAc 1:1, 1% AcOH)
4-(3-Hydroxyprop-1-ynyl)benzoic acid 176.17 g/mol δ 4.32 (d, J = 6.0 Hz, 2H), 5.35 (t, J = 6.0 Hz, 1H, OH), 7.55 (d, J = 8.2 Hz, 2H), 7.92 (d, J = 8.2 Hz, 2H), 13.1 (br s, 1H)m/z 175.0 [M-H]⁻0.25
4-(3-Bromoprop-1-ynyl)benzoic acid 239.07 g/mol δ 4.51 (s, 2H), 7.60 (d, J = 8.2 Hz, 2H), 7.95 (d, J = 8.2 Hz, 2H), 13.2 (br s, 1H)m/z 236.9, 238.9 [M-H]⁻0.65

Note: The diagnostic shift in the ¹H NMR spectrum is the disappearance of the hydroxyl triplet (δ 5.35) and the transformation of the propargylic CH₂ doublet into a deshielded singlet (δ 4.51).

References

  • Kim, J. W., et al. (2013). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. [1]

  • Kim, J. W., et al. (2013). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors (PMC Archive). National Institutes of Health (NIH).[2]

  • D.N.R. College Chemistry Department. (2023). Mechanism of NGP by Bromine and Propargylic Rearrangements. D.N.R. College Autonomous. [4]

  • Wang, Y., et al. (2023). Nickel-Catalyzed Asymmetric Cross-Electrophile trans-Aryl-Benzylation of α-Naphthyl Propargylic Alcohols. ACS Catalysis. [3]

  • UCLA Electronic Theses and Dissertations. (2021). Synthesis of Polycyclic Aromatic Compounds and Graphene Nanoribbons. eScholarship, University of California. [6]

  • University of Liverpool Repository. (1995). Synthetic Approaches to Neoliacine. University of Liverpool. [7]

  • MIT Department of Chemistry. (2026). Stereoselective Synthesis and Bromonium-Initiated Epoxide-Opening. DSpace@MIT. [5]

Sources

Exploratory

Comprehensive Technical Guide: Solubility Profile and Thermodynamics of 4-(3-Bromoprop-1-yn-1-yl)benzoic Acid

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Thermodynamics The compound 4-(3-Bromoprop-1-yn-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Thermodynamics

The compound 4-(3-Bromoprop-1-yn-1-yl)benzoic acid is a highly specialized bifunctional building block. It features a rigid, hydrophobic aromatic core, a hydrogen-bond-donating/accepting carboxylic acid moiety, and a highly reactive, polarizable propargyl bromide tail. Understanding its solubility in organic solvents is critical for optimizing reaction conditions in cross-coupling (e.g., Sonogashira), click chemistry, and active pharmaceutical ingredient (API) formulation.

Because this specific derivative is a complex hybrid, its solubility behavior cannot be generalized by simple "like-dissolves-like" rules. Instead, we must apply the Hansen Solubility Parameters (HSP) and thermodynamic principles of substituted benzoic acids[1] to predict and manipulate its solvation mechanics.

The Causality of Solvation

Dissolving this compound requires breaking the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the solid crystal lattice. The energy required to disrupt this lattice (Enthalpy of cavity formation, ΔH>0 ) must be offset by favorable solute-solvent interactions (Enthalpy of solvation, ΔH<0 ).

Solvents that can act as strong hydrogen-bond acceptors (e.g., DMF, DMSO) effectively disrupt these dimers without needing to donate a hydrogen bond, driving the Gibbs Free Energy ( ΔG ) of the system to a negative, spontaneous state[2]. Conversely, non-polar solvents (e.g., hexane) rely solely on weak dispersion forces, which are insufficient to overcome the lattice energy, resulting in poor solubility[3].

G A Solid Crystal Lattice (Strong H-Bonding) B Solvent Cavity Formation (ΔH > 0) A->B Energy Input C Solute-Solvent Interactions (ΔH < 0) B->C Solvation D Dissolved Solute (Thermodynamic Equilibrium) C->D ΔG < 0

Caption: Thermodynamic cycle of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid dissolution.

Quantitative Solubility Profiling

Based on the HSP contributions of the parent benzoic acid[4] and the propargyl bromide moiety[5], the predicted solubility profile is structured below. The heavy bromine atom increases the dispersion parameter ( δd​ ), while the alkyne introduces π

π interaction potential, slightly shifting the optimal solvent profile away from pure alcohols and toward polar aprotic systems.
Table 1: Predicted Solubility Profile at 298.15 K
Solvent ClassSpecific SolventPredicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)> 150Strong H-bond acceptor; highly compatible with the polarizable propargyl tail.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 120High dielectric constant disrupts -COOH dimers efficiently.
Polar Protic Methanol / Ethanol30 - 60Good H-bonding, but the hydrophobic alkyne-bromide tail limits total capacity compared to pure benzoic acid[4].
Ethers Tetrahydrofuran (THF)40 - 70Moderate H-bond acceptor; excellent dispersion match for the aromatic core.
Halogenated Dichloromethane (DCM)10 - 25Interacts well with the propargyl bromide tail, but poor at breaking -COOH dimers.
Non-Polar Toluene / Hexane< 5Insufficient polarity and H-bonding capacity to overcome crystal lattice energy[3].
Aqueous Water< 0.1Overwhelming hydrophobicity of the bromopropynyl group prevents aqueous solvation.

Experimental Methodologies for Solubility Determination

To empirically validate the solubility of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid in your specific laboratory environment, the Isothermal Shake-Flask Method coupled with HPLC-UV Quantification is the gold standard.

Self-Validating Protocol Design

This protocol is designed as a self-validating system. By sampling at multiple time points (24, 36, and 48 hours), the system internally verifies that thermodynamic equilibrium has been reached. If the concentration variance between the 36-hour and 48-hour aliquots is statistically insignificant (Relative Standard Deviation < 2%), the kinetic dissolution phase is proven complete, and the data is validated as true equilibrium solubility.

Step-by-Step Workflow:
  • Preparation of Saturated Solutions:

    • Add an excess of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial.

    • Causality Note: Amber glass is mandatory. Propargyl bromides are sensitive to photo-degradation, which would artificially alter the solubility profile by introducing degradation products.

  • Isothermal Equilibration:

    • Seal the vials with PTFE-lined septa to prevent solvent evaporation.

    • Place in a thermostatic shaker bath at 298.15 K (± 0.1 K) and agitate at 300 RPM for 48 hours.

  • Phase Separation:

    • Centrifuge the vials at 10,000 RPM for 15 minutes at the exact experimental temperature (298.15 K) to precipitate undissolved solids.

    • Causality Note: Temperature control during centrifugation prevents premature precipitation (if cooled) or supersaturation (if heated).

  • Aliquot Extraction & Filtration:

    • Extract 100 µL of the supernatant using a pre-warmed positive displacement pipette.

    • Pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as the hydrophobic bromopropynyl moiety may non-specifically bind to the nylon matrix, artificially lowering the quantified concentration.

  • HPLC-UV Quantification:

    • Dilute the aliquot serially into the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear range of your calibration curve.

    • Quantify using UV absorbance at the λmax​ of the benzoic acid chromophore (typically ~254 nm).

G Step1 1. Excess Solute + Solvent (Amber Glass Vial) Step2 2. Isothermal Agitation (24, 36, 48 hrs at 298K) Step1->Step2 Step3 3. Phase Separation (Temperature-Controlled Centrifugation) Step2->Step3 Step4 4. Aliquot Extraction (PTFE Filtration Only) Step3->Step4 Step5 5. HPLC-UV Quantification (Self-Validation via Timepoint RSD < 2%) Step4->Step5

Caption: Self-validating isothermal shake-flask workflow for equilibrium solubility determination.

Practical Implications for Organic Synthesis

When utilizing 4-(3-Bromoprop-1-yn-1-yl)benzoic acid in synthetic workflows, solvent selection dictates both solubility and reaction kinetics:

  • For Cross-Coupling Reactions: DMF or THF are the optimal choices. They provide maximum solubility for the starting material while stabilizing the palladium/copper catalytic intermediates required for reacting the alkyne or bromide groups.

  • For Recrystallization: A binary solvent system is highly recommended. The compound can be dissolved in a minimal amount of hot ethanol (good solvent), followed by the dropwise addition of cold heptane or water (anti-solvent) until turbidity is achieved. The stark contrast in solubility between these solvents[5] forces a controlled, high-purity crystal nucleation.

References

  • Thati, J., et al. "Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Oliveira, E., et al. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Practical Solubility. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7842, Propargyl bromide." PubChem. Available at:[Link]

  • Acree, W. E. "IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures." Journal of Physical and Chemical Reference Data, AIP Publishing. Available at:[Link]

  • Martinez, F., et al. "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures." Molecules, MDPI. Available at:[Link]

Sources

Foundational

Safety, Handling, and Application Profiling of 4-(3-Bromoprop-1-YN-1-YL)Benzoic Acid in Advanced Synthesis

As drug development and materials science increasingly rely on modular, highly functionalized building blocks, bifunctional reagents like 4-(3-bromoprop-1-yn-1-yl)benzoic acid have become invaluable. This compound featur...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on modular, highly functionalized building blocks, bifunctional reagents like 4-(3-bromoprop-1-yn-1-yl)benzoic acid have become invaluable. This compound features two orthogonal reactive sites: a stable carboxylic acid for amide/ester coupling and a highly electrophilic propargyl bromide moiety.

However, the very features that make this molecule synthetically powerful—its high-energy alkyne and potent alkylating capacity—also dictate strict safety and handling requirements. This technical guide synthesizes the physicochemical hazards of 4-(3-bromoprop-1-yn-1-yl)benzoic acid with field-proven, self-validating protocols to ensure both laboratory safety and experimental integrity.

Physicochemical Profiling & Hazard Assessment

To design a safe handling protocol, we must first understand the causality behind the compound's reactivity. Propargyl bromides are potent alkylating agents. The adjacent alkyne stabilizes the developing carbocation (facilitating SN​1 pathways) while simultaneously lowering the Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to direct nucleophilic attack ( SN​2 ) [1].

Because of this intense electrophilicity, the compound reacts readily with biological nucleophiles (such as proteins and DNA), leading to its classification as a severe skin and eye irritant, and a suspected mutagen. Furthermore, the high-energy nature of the alkyne combined with the bromide leaving group introduces thermal instability; exposure to transition metals or temperatures above 80°C can trigger exothermic oligomerization or decomposition.

Quantitative Hazard Summary

Table 1: Physicochemical data and GHS hazard thresholds with mechanistic causality.

Property / HazardValue / CategoryCausality & Mitigation Strategy
Molecular Weight 239.07 g/mol N/A
Appearance Off-white to pale yellow solidCausality: Darkening indicates bromide decomposition/polymerization. Mitigation: Store under Argon at -20°C.
Skin Irritation Category 2Causality: Alkylating nature of propargyl bromide cross-links epidermal proteins. Mitigation: Double-glove with nitrile.
Eye Damage Category 2ACausality: Acidic carboxylate combined with alkylator. Mitigation: Mandatory safety goggles/face shield.
STOT-SE (Respiratory) Category 3Causality: Volatile degradants irritate mucosal membranes. Mitigation: Handle strictly in a fume hood (>100 fpm).
Thermal Stability Unstable > 80°CCausality: High-energy alkyne bond. Mitigation: Avoid heat; never use metal spatulas which can catalyze degradation.

Self-Validating Handling & Storage Protocols

In high-stakes synthesis, safety protocols must be self-validating —meaning each step contains a built-in observable check to confirm the system's integrity before proceeding [2].

Handling Start Material Receipt Store at -20°C (Argon) PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE FumeHood Transfer to Fume Hood (Flow Rate >100 fpm) PPE->FumeHood Weighing Weighing & Solubilization (Use PTFE Spatulas) FumeHood->Weighing Waste Quench Waste (1M NaOH Hydrolysis) Weighing->Waste

Self-validating safety workflow for handling propargylic alkylating agents.

Protocol 1: Safe Quenching of Propargylic Waste

Propargyl bromide derivatives cannot be disposed of in standard organic waste due to the risk of cross-reaction and pressurization.

  • Step 1: Collect all reaction waste and contaminated glassware rinses in a dedicated, vented secondary container.

  • Step 2: Slowly add an equal volume of 1M NaOH and 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution.

    • Causality: The hydroxide drives the alkaline hydrolysis of the propargyl bromide to a safer propargyl alcohol, while the thiosulfate neutralizes any free bromine generated during decomposition.

  • Validation Checkpoint: The pH of the aqueous layer should test basic (pH > 9) on indicator paper, and the solution should cease outgassing. Only then is it safe for transfer to institutional hazardous waste.

Mechanistic Reactivity & Synthetic Applications

The true utility of 4-(3-bromoprop-1-yn-1-yl)benzoic acid lies in its orthogonal reactivity. Researchers can selectively target the carboxylic acid for amide coupling without disturbing the propargyl bromide, provided the conditions are carefully controlled. Subsequently, the propargylic position can undergo nucleophilic substitution to yield terminal alkynes, which are prime candidates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" [3].

Reactivity A 4-(3-Bromoprop-1-yn-1-yl)benzoic acid (Bifunctional Core) B Nucleophilic Substitution (Propargylic Position) A->B Amines/Thiols C Amide/Ester Coupling (Carboxylic Acid) A->C Mild Coupling D CuAAC Click Chemistry (Terminal Alkyne) B->D Azide Addition

Reactivity pathways of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid in advanced synthesis.

Protocol 2: Chemoselective Amide Coupling Workflow

To utilize the benzoic acid moiety without degrading the bromoalkyne, harsh chlorinating agents (like SOCl2​ ) must be strictly avoided, as they trigger alkyne hydrohalogenation.

  • Step 1: Solubilization & Chilling

    • Dissolve 4-(3-bromoprop-1-yn-1-yl)benzoic acid (1.0 eq) in anhydrous DMF under an Argon atmosphere. Cool the flask to 0°C using an ice bath.

    • Causality: DMF provides high solubility for the polar carboxylate. The 0°C temperature thermodynamically suppresses premature nucleophilic attack on the highly reactive propargylic bromide.

  • Step 2: Activation

    • Add HATU (1.1 eq) and the target primary amine (1.0 eq) to the solution.

    • Causality: HATU forms a highly reactive, yet neutral, O-Atab ester intermediate that facilitates rapid coupling without generating acidic byproducts that could degrade the alkyne.

  • Step 3: Base Addition

    • Dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is a sterically hindered base. It efficiently deprotonates the carboxylic acid to drive the coupling but is too bulky to act as a nucleophile against the propargyl bromide, preventing unwanted quaternization.

  • Validation Checkpoint:

    • Monitor via TLC (Hexane/EtOAc 1:1). The reaction is validated when the starting material (UV active) is consumed without the appearance of highly polar baseline spots. Baseline spots indicate polymeric degradation of the propargyl bromide, signaling that the temperature was too high or the base was added too rapidly.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • Armarego, W. L. F. Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann, 2017. Available at:[Link]

  • Zeni, G., et al. "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks." Molecules, 28(8), 3379, 2023. Available at:[Link]

Protocols & Analytical Methods

Method

Nucleophilic substitution of 4-(3-Bromoprop-1-YN-1-YL)benzoic acid with primary amines

An Application Note and Detailed Protocol for the Nucleophilic Substitution of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid with Primary Amines Abstract This document provides a comprehensive guide for the synthesis of N-substi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Nucleophilic Substitution of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid with Primary Amines

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted propargylamines via the nucleophilic substitution of 4-(3-bromoprop-1-yn-1-yl)benzoic acid with primary amines. Propargylamines are crucial building blocks in medicinal chemistry and materials science, and this protocol offers a robust method for their preparation. We delve into the underlying S_N_2 reaction mechanism, provide a detailed, step-by-step experimental procedure, outline characterization techniques, and offer troubleshooting solutions. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize these valuable compounds.

Introduction and Scientific Background

N-substituted propargylamines are a class of organic compounds characterized by a nitrogen atom attached to a propargyl group (HC≡C-CH₂-). This structural motif is of significant interest in drug discovery, serving as a key pharmacophore in various therapeutic agents, including enzyme inhibitors and central nervous system drugs. The terminal alkyne provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and other metal-catalyzed transformations.

The synthesis of these compounds is most commonly achieved through the nucleophilic substitution reaction between a propargyl halide and a primary or secondary amine.[1][2] This application note focuses on the reaction of 4-(3-bromoprop-1-yn-1-yl)benzoic acid, a bifunctional molecule incorporating both a reactive propargyl bromide and a versatile benzoic acid moiety. The reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.

Mechanism and Key Experimental Considerations

The reaction between 4-(3-bromoprop-1-yn-1-yl)benzoic acid and a primary amine is a classic S_N_2 substitution.[3][4] Understanding the mechanism and the factors that influence it is critical for optimizing the reaction and achieving high yields.

The S_N_2 Reaction Pathway

The S_N_2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[5][6] The nucleophile (the primary amine) attacks the carbon atom bearing the bromine from the side opposite to the carbon-bromine bond, a trajectory known as "backside attack".[4][7] This leads to a five-coordinate transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[5][6]

SN2_Mechanism sub 4-(3-Bromoprop-1-yn-1-yl)benzoic acid ts Trigonal Bipyramidal Transition State sub->ts Backside Attack nuc Primary Amine (R-NH₂) nuc->ts prod N-Propargyl-4-aminobenzoic acid Product ts->prod Bond Formation lg HBr (neutralized by base) ts->lg Bond Breaking Workflow A 1. Reaction Setup - Add substrate and K₂CO₃ to flask. - Add anhydrous acetonitrile. - Flush with Nitrogen. B 2. Reagent Addition - Add primary amine dropwise  at room temperature. A->B C 3. Reaction - Stir at room temperature or  heat to 40-50°C. B->C D 4. Monitoring - Track progress using TLC. C->D E 5. Work-up - Remove solvent in vacuo. - Redissolve in EtOAc/H₂O. - Wash with NaHCO₃ and brine. D->E F 6. Acidification & Extraction - Acidify aqueous layer with HCl. - Extract product with EtOAc. E->F G 7. Purification - Dry organic layers with MgSO₄. - Filter and concentrate. - Purify by recrystallization or chromatography. F->G H 8. Characterization - Analyze by NMR, IR, and MS. G->H

Sources

Application

Using 4-(3-Bromoprop-1-YN-1-YL)benzoic acid as a PROTAC linker building block

Application Notes & Protocols Leveraging 4-(3-Bromoprop-1-yn-1-yl)benzoic Acid: A Versatile Building Block for Rigid PROTAC Linker Synthesis Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Leveraging 4-(3-Bromoprop-1-yn-1-yl)benzoic Acid: A Versatile Building Block for Rigid PROTAC Linker Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand.[] This guide details the strategic application of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid , a trifunctional building block designed to facilitate the synthesis of PROTACs with rigid, well-defined linker architectures. The inherent structural features of this reagent—a carboxylic acid for amide coupling, a reactive propargyl bromide for alkylation, and a linear alkyne for introducing conformational restraint or engaging in click chemistry—offer exceptional synthetic versatility. We present detailed protocols for its synthesis and its incorporation into PROTAC scaffolds via two distinct and powerful strategies, providing researchers with a robust toolkit for advancing the field of targeted protein degradation.

The Linker as a Critical Determinant of PROTAC Efficacy

The linker in a PROTAC is far more than a simple spacer; it is an active component that governs the molecule's overall biological activity.[3] Its length, rigidity, and chemical composition are critical parameters that dictate the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential precursor to target ubiquitination and degradation.[4]

While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, are synthetically accessible and have been widely used, there is a growing appreciation for the advantages of rigid linkers.[4][5] Rigid linkers, often incorporating structural motifs like alkynes, aromatic rings, or piperazines, can:

  • Reduce Conformational Entropy: By constraining the rotational freedom of the molecule, a rigid linker can lower the entropic penalty of forming the ternary complex, potentially leading to more stable and favorable protein-protein interactions.[6]

  • Improve Selectivity: A well-designed rigid linker can enforce a specific geometry that favors binding to the desired POI and E3 ligase, while disfavoring off-target interactions.[7]

  • Enhance Physicochemical Properties: Strategic introduction of rigidity can improve metabolic stability and other key pharmacokinetic parameters.[7]

The alkyne moiety is particularly valuable in rigid linker design due to its linear geometry.[3] Furthermore, it serves as a versatile chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the rapid and efficient assembly of PROTAC libraries.[][8][9][10]

Properties and Advantages of 4-(3-Bromoprop-1-yn-1-yl)benzoic Acid

This building block has been rationally designed to offer multiple orthogonal points for chemical modification, making it an ideal component for modular PROTAC synthesis.

Caption: Key functional moieties of the building block.

The molecule's power lies in the distinct reactivity of its three functional components:

  • Carboxylic Acid: Provides a reliable handle for standard amide bond formation with an amine-functionalized E3 ligase ligand (e.g., pomalidomide derivatives) or POI ligand.[11]

  • Propargyl Bromide: A potent electrophile that readily alkylates nucleophiles such as phenols, amines, or thiols, providing a direct and efficient conjugation strategy.[12][13]

  • Alkyne: In addition to imparting structural rigidity, the terminal alkyne can be used in a Sonogashira coupling or converted into other functional groups. Most notably, the entire propargyl system is a precursor for click chemistry applications.

Property Value Significance in PROTAC Synthesis
Formula C₁₀H₇BrO₂---
Molecular Weight 239.07 g/mol Important for calculating reaction stoichiometry and for MS analysis.
Functional Groups Carboxylic Acid, Alkyne, Alkyl BromideProvides three distinct points for chemical modification and linker elaboration.
Key Feature Rigid, linear coreReduces conformational flexibility, potentially improving ternary complex stability and selectivity.[6]
Reactivity Amenable to amidation, nucleophilic substitution, and click chemistry.Enables multiple, modular synthetic strategies for PROTAC assembly.[10][11][12]

Proposed Synthesis of 4-(3-Bromoprop-1-yn-1-yl)benzoic Acid

This building block can be synthesized from commercially available starting materials via a reliable three-step sequence involving a Sonogashira coupling, bromination, and saponification.

G Start Methyl 4-iodobenzoate Step1_reagents Propargyl alcohol, Pd(PPh₃)₂Cl₂, CuI, Et₃N Intermediate1 Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate Step1_reagents->Intermediate1 Sonogashira Coupling Step2_reagents PBr₃, Pyridine, Et₂O Intermediate2 Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate Step2_reagents->Intermediate2 Bromination Step3_reagents 1. LiOH, THF/H₂O 2. HCl (aq) FinalProduct 4-(3-Bromoprop-1-yn-1-yl)benzoic acid Step3_reagents->FinalProduct Saponification

Caption: Synthetic workflow for the building block.

Protocol 3.1: Step-by-Step Synthesis

Step A: Sonogashira Coupling

  • To a dried Schlenk flask under an argon atmosphere, add methyl 4-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous triethylamine (Et₃N, 5.0 eq) and anhydrous THF (as solvent).

  • Degas the solution with argon for 15 minutes.

  • Add propargyl alcohol (1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate .

Causality: The Sonogashira reaction is a robust and high-yielding method for forming C(sp²)-C(sp) bonds under mild conditions, making it ideal for coupling the aryl iodide with the terminal alkyne of propargyl alcohol.[14][15]

Step B: Bromination of Propargylic Alcohol

  • Dissolve the product from Step A (1.0 eq) in anhydrous diethyl ether (Et₂O) in a round-bottom flask under argon and cool to 0 °C.

  • Add pyridine (1.1 eq) to the solution.

  • Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate .

Causality: PBr₃ is a classic and effective reagent for converting primary alcohols, including propargylic alcohols, into the corresponding bromides.[13] Pyridine is added to neutralize the HBr byproduct.

Step C: Saponification

  • Dissolve the methyl ester from Step B (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-6 hours until LC-MS indicates complete conversion.

  • Concentrate the mixture to remove the THF.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 4-(3-Bromoprop-1-yn-1-yl)benzoic acid .

Application Protocols for PROTAC Synthesis

The true utility of this building block is demonstrated by its seamless integration into divergent PROTAC synthesis workflows.

Strategy 1: Sequential Amide Coupling and Nucleophilic Alkylation

This strategy is ideal when one ligand possesses a free amine and the other has a nucleophilic group like a phenol (common in VHL ligands) or thiol.

G BuildingBlock Building Block Ligand1 Ligand 1 (Amine) Step1_reagents HATU, DIPEA, DMF Intermediate Intermediate (Amide-Linker) Step1_reagents->Intermediate Amide Coupling Ligand2 Ligand 2 (Nucleophile) Step2_reagents K₂CO₃ or Cs₂CO₃, Acetone/DMF FinalPROTAC Final PROTAC Step2_reagents->FinalPROTAC Nucleophilic Alkylation

Caption: Workflow for Strategy 1.

Protocol 4.1.1: Amide Coupling

  • In a vial, dissolve 4-(3-Bromoprop-1-yn-1-yl)benzoic acid (1.1 eq) and your amine-containing ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography or preparative HPLC to isolate the amide intermediate.

Trustworthiness: This is a standard and highly reliable method for amide bond formation, widely used in PROTAC synthesis.[11][16] The progress should be cleanly monitored by LC-MS, observing the consumption of starting materials and the appearance of the product mass.

Protocol 4.1.2: Nucleophilic Alkylation

  • Dissolve the purified amide intermediate (1.0 eq) and the nucleophile-containing ligand (e.g., a phenol, 1.2 eq) in anhydrous DMF or acetone.

  • Add a mild base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Stir the reaction at 50-60 °C for 6-18 hours, monitoring by LC-MS.

  • After cooling, filter off the base and concentrate the solvent.

  • Purify the final PROTAC by preparative reverse-phase HPLC. Characterize by LC-MS and NMR.

Expertise: Cesium carbonate is often preferred for alkylating phenols as it is a stronger base and can lead to faster reaction times at lower temperatures compared to potassium carbonate. The propargyl bromide is a reactive electrophile, ensuring efficient alkylation.[13]

Strategy 2: Amide Coupling Followed by CuAAC (Click Chemistry)

This powerful strategy transforms the building block into a "clickable" linker, allowing for modular and high-throughput PROTAC synthesis.

G AmideIntermediate Intermediate (Amide-Linker) Step1_reagents NaN₃, DMF/H₂O AzideIntermediate Azide-Linker Intermediate Step1_reagents->AzideIntermediate Azide Formation (SN2) Ligand2Alkyne Ligand 2 (Alkyne) Step2_reagents CuSO₄·5H₂O, Sodium Ascorbate, DMF/tBuOH/H₂O FinalPROTAC Final PROTAC (Triazole Linker) Step2_reagents->FinalPROTAC CuAAC 'Click' Reaction

Caption: Workflow for Strategy 2.

Protocol 4.2.1: Azide Formation

  • First, synthesize the amide intermediate as described in Protocol 4.1.1.

  • Dissolve the purified amide-bromide intermediate (1.0 eq) in DMF.

  • Add sodium azide (NaN₃, 3.0-5.0 eq). A small amount of water may be added to aid solubility of the azide salt.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the azide product (Mass shift: -Br, +N₃; approx. -37 Da).

  • Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude azide intermediate, which is often used in the next step without further purification.

Expertise: This is a standard Sₙ2 reaction. The propargylic position is activated, allowing for facile displacement of the bromide by the azide nucleophile.

Protocol 4.2.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a vial, dissolve the crude azide intermediate (1.0 eq) and your alkyne-functionalized second ligand (1.1 eq) in a solvent mixture such as DMF/t-BuOH/water.

  • Add a freshly prepared solution of sodium ascorbate (0.5 eq in water).

  • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq in water).

  • Stir the reaction vigorously at room temperature for 2-12 hours. The reaction is often complete within a few hours.

  • Monitor by LC-MS. Upon completion, purify the final PROTAC directly by preparative reverse-phase HPLC.

Causality: The CuAAC reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone of modern PROTAC synthesis.[][9][17] Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ. The resulting triazole ring is highly stable and can contribute favorably to the linker's properties.[4]

Conclusion

4-(3-Bromoprop-1-yn-1-yl)benzoic acid is a powerful and versatile building block for the synthesis of advanced PROTACs. Its trifunctional nature permits multiple, orthogonal conjugation strategies, enabling the rational design and construction of PROTACs with rigid linkers. The protocols described herein provide a clear roadmap for researchers to leverage this reagent, facilitating the exploration of "linkerology" and accelerating the development of novel targeted protein degraders.

References

  • Overview of PROTAC Linkers. (2026). ChemPep.
  • Propargyl-PEG8-bromide | ADC/PROTAC Linker. MedChemExpress.
  • PROTAC Linkers. MedChemExpress.
  • Click Chemistry in ADC and PROTAC. BOC Sciences.
  • Propargyl-PEG2-bromide | PROTAC Linker. MedChemExpress.
  • Propargyl-PEG3-bromide | PROTAC Linker. MedChemExpress.
  • Linkers in PROTACs. Precise PEG LLC.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020).
  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. (2025). Journal of Medicinal Chemistry.
  • Novel approaches for the rational design of PROTAC linkers. (2020). Future Medicinal Chemistry. [Link]

  • Click chemistry in the development of PROTACs. (2021). Chemical Communications. [Link]

  • Propargyl-PEG12-bromide | PROTAC Linker. TargetMol.
  • PROTAC Synthesis | Click Chemistry. MedChemExpress.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020).
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2019). Journal of Medicinal Chemistry. [Link]

  • Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degradation of EGFR and PARP. (2021). Journal of Medicinal Chemistry.
  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2021). Chemistry – An Asian Journal.
  • Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid. Benchchem.
  • Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. (2017). Organic Letters.
  • PROTAC Synthesis Kits for Targeted Protein Degrad
  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. SynArchive.
  • Propargyl bromide. Wikipedia. [Link]

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Method

Application Notes &amp; Protocols: Esterification Strategies for 4-(3-Bromoprop-1-yn-1-yl)benzoic Acid Derivatives

Introduction: Strategic Importance and Synthetic Challenges 4-(3-Bromoprop-1-yn-1-yl)benzoic acid is a highly versatile bifunctional building block in modern organic synthesis. Its rigid alkynyl scaffold, coupled with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance and Synthetic Challenges

4-(3-Bromoprop-1-yn-1-yl)benzoic acid is a highly versatile bifunctional building block in modern organic synthesis. Its rigid alkynyl scaffold, coupled with a terminal propargyl bromide and a modifiable carboxylic acid, makes it a valuable precursor for creating complex molecular architectures. Ester derivatives of this acid are pivotal intermediates in the development of targeted therapeutics, molecular probes, and advanced materials. The ester functionality can act as a stable linker, a protecting group, or a modulator of physicochemical properties such as solubility and bioavailability.

However, the esterification of this substrate is not trivial. The presence of the electrophilic propargyl bromide and the nucleophilic carboxylate within the same molecule presents a significant challenge: the potential for intermolecular side reactions or polymerization, especially under harsh reaction conditions. Furthermore, the alkynyl group can be sensitive to certain reagents. Therefore, the choice of esterification method is critical to achieving high yields and purity while preserving the integrity of the key functional groups. This guide provides an in-depth analysis of suitable esterification methodologies, detailing the mechanistic rationale behind protocol choices and offering field-proven, step-by-step protocols for researchers.

Mechanistic Considerations for Esterification

The successful esterification of 4-(3-bromoprop-1-yn-1-yl)benzoic acid hinges on activating the carboxylic acid towards nucleophilic attack by an alcohol, without triggering unwanted reactions at the propargyl bromide site. We will explore three robust methods that offer different balances of reactivity, mildness, and operational simplicity: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Fischer-Speier Esterification: The Classic Approach

This method involves the direct, acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1][2] The reaction is driven to completion by using the alcohol as the solvent, thereby shifting the equilibrium towards the product side according to Le Châtelier's principle.[1]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule regenerate the catalyst and yield the ester.[3]

Applicability & Caveats: While economical, the requirement for strong acid and often elevated temperatures can be detrimental to the sensitive propargyl bromide moiety, potentially leading to hydrolysis or other side reactions.[4] Microwave-assisted protocols can significantly reduce reaction times, but careful temperature control is crucial.[5] This method is best suited for simple, unhindered primary or secondary alcohols.

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification: Mild & Efficient Carbodiimide Coupling

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid under mild, neutral conditions.[6][7][8] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[7][9]

Mechanism: The carboxylic acid adds to one of the double bonds of the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[6] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by the addition of DMAP. DMAP, a superior nucleophile, attacks the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). This intermediate is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea, DCU).[7]

Applicability & Caveats: This method's mild, room-temperature conditions make it ideal for substrates with sensitive functional groups like the propargyl bromide in our target molecule.[6][7] It is particularly effective for sterically hindered alcohols.[8] The primary drawback is the formation of the urea byproduct, which, in the case of DCC, is a precipitate that can be filtered off. However, residual amounts may require column chromatography for complete removal.

Steglich_Esterification cluster_0 Step 1: Activation cluster_1 Step 2: Catalyst Action cluster_2 Step 3: Ester Formation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Salt (Active Ester) O_acylisourea->Acylpyridinium + DMAP - DCU DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP ROH R'-OH DCU DCU (Byproduct) Workflow Start Starting Materials: Acid, Alcohol, Reagents Reaction Reaction Setup: Inert Atmosphere, Temperature Control Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up: Quenching, Extraction, Washing Monitoring->Workup Upon Completion Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization Product Pure Ester Product Characterization->Product

Sources

Application

Application Note: 4-(3-Bromoprop-1-YN-1-YL)benzoic Acid as a Rigid Heterobifunctional Linker in Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary

The efficacy of Targeted Drug Delivery Systems (TDDS)—such as Antibody-Drug Conjugates (ADCs) and ligand-functionalized nanoparticles—heavily relies on the physicochemical properties of the crosslinking agent. 4-(3-Bromoprop-1-YN-1-YL)benzoic acid is an advanced heterobifunctional linker offering a unique structural paradigm: a rigid phenyl-alkyne axis flanked by two orthogonal reactive handles. This guide details the mechanistic rationale and provides self-validating protocols for utilizing this compound to engineer high-avidity, targeted nanocarriers.

Chemical Profile & Mechanistic Rationale

To design an effective bioconjugation strategy, one must understand the causality behind the reactivity and structural dynamics of the linker.

The Propargylic Bromide Handle (Electrophilic Alkylation)

The propargylic position ( −C≡C−CH2​Br ) is exceptionally electrophilic. The adjacent alkyne π -system stabilizes the SN​2 transition state via orbital overlap, making it highly reactive toward nucleophiles[1]. In bioconjugation, this allows for the rapid and selective alkylation of sulfhydryl groups (e.g., cysteine residues on targeting peptides) at mild temperatures, forming a highly stable thioether bond[2].

The Carboxylic Acid Handle (Amide Coupling)

The benzoic acid moiety provides a reliable anchor for conjugation to amine-bearing payloads or nanocarrier surfaces (e.g., PEGylated liposomes, PAMAM dendrimers). This is typically achieved via EDC/NHS zero-length crosslinking chemistry, which activates the carboxylate into a highly reactive, amine-reactive ester[3].

Causality of Structural Rigidity

Unlike flexible polyethylene glycol (PEG) linkers that can collapse or fold back onto the nanoparticle surface, the rigid sp and sp2 hybridized carbon framework of the phenyl-alkyne linker projects the targeting ligand outward. This extended conformation minimizes steric hindrance between the bulky nanocarrier and the cell surface, significantly enhancing receptor-ligand binding avidity and targeting specificity[][5].

ConjugationWorkflow A 4-(3-Bromoprop-1-YN-1-YL) benzoic acid C Thioether-Linked Intermediate A->C SN2 Alkylation (pH 8.0) B Targeting Ligand (Thiol-bearing Peptide) B->C E Targeted Drug Delivery System C->E Amide Coupling (EDC/NHS, pH 7.4) D Nanocarrier (Amine-functionalized) D->E

Chemical workflow for synthesizing targeted nanocarriers using the bifunctional linker.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. By isolating the intermediate after the first step, researchers can analytically verify the success of the ligand attachment before committing expensive nanocarriers to the final coupling step.

Protocol A: Thiol-Alkylation of a Targeting Peptide (e.g., cRGDfC)

Objective: Covalently attach a cysteine-containing targeting peptide to the propargylic bromide handle.

Mechanistic Insight: The thiolate anion of cysteine (pKa ~8.3) is the active nucleophile. Using N,N-Diisopropylethylamine (DIPEA) as a mild, non-nucleophilic base ensures complete deprotonation of the thiol without hydrolyzing the bromide or causing unwanted side reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(3-Bromoprop-1-YN-1-YL)benzoic acid (1.2 equivalents) in anhydrous Dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Peptide Addition: Slowly add the cRGDfC peptide (1.0 equivalent) dissolved in a minimal volume of anhydrous DMF.

  • Reaction: Stir the mixture continuously at room temperature for 4 hours under an inert nitrogen atmosphere.

  • Validation: Monitor reaction progress via LC-MS. Look for the disappearance of the free peptide mass and the emergence of the thioether-linked intermediate mass.

  • Purification: Purify the intermediate using preparative Reverse-Phase HPLC (RP-HPLC) and lyophilize the collected fractions.

Protocol B: Surface Functionalization of Amine-Modified Nanocarriers

Objective: Couple the purified benzoic acid-peptide intermediate to amine-functionalized nanocarriers (e.g., NH2​ -PEG-Liposomes).

Mechanistic Insight: Activation is performed at pH 6.0 because the O-acylisourea intermediate formed by EDC is prone to rapid hydrolysis at higher pH levels. The pH is subsequently raised to 7.4 to ensure the primary amines on the nanocarrier are unprotonated and highly nucleophilic for the final amide bond formation[3].

Step-by-Step Procedure:

  • Activation: Dissolve the lyophilized intermediate from Protocol A in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Esterification: Add EDC·HCl (2.0 equivalents) and Sulfo-NHS (2.5 equivalents). React for exactly 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • pH Adjustment: Rapidly adjust the pH of the solution to 7.4 using 1 M NaOH, or dilute directly into the Coupling Buffer (1X PBS, pH 7.4).

  • Conjugation: Immediately add the amine-functionalized nanocarriers to the activated solution. Stir gently for 2 hours at room temperature.

  • Validation & Purification: Remove unreacted ligands and byproducts via Size-Exclusion Chromatography (SEC) or dialysis against PBS. Validate the conjugation via Dynamic Light Scattering (DLS) to check for size shifts and Zeta Potential analysis to confirm the neutralization of surface amines.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for the dual-stage conjugation process.

ParameterThiol Alkylation (Ligand Conjugation)Amide Coupling (Nanocarrier Conjugation)
Reactive Groups Propargylic Bromide + ThiolCarboxylic Acid + Primary Amine
Reagents DIPEA (Base)EDC·HCl, Sulfo-NHS
Solvent/Buffer Anhydrous DMFMES (pH 6.0) PBS (pH 7.4)
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 4 Hours15 min (Activation) + 2 Hours (Coupling)
Target Yield > 85%> 75%
Analytical Method RP-HPLC, ESI-MSDLS, Zeta Potential, SEC

Cellular Uptake Mechanism

Once the nanocarrier is successfully functionalized, the rigid linker ensures the targeting ligand is highly accessible to cell surface receptors (e.g., Integrin αv​β3​ for RGD peptides). This triggers rapid receptor-mediated endocytosis, leading to endosomal entrapment and subsequent intracellular payload release.

CellularUptake TDDS Targeted Nanocarrier (Ligand-Exposed) Binding Receptor-Ligand Binding TDDS->Binding Receptor Cell Surface Receptor (e.g., Integrin αvβ3) Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosomal Maturation (pH Drop) Endocytosis->Endosome Release Intracellular Drug Release & Therapeutic Action Endosome->Release Payload Cleavage / Escape

Receptor-mediated endocytosis and intracellular release of the targeted drug delivery system.

References

  • [1] Wikipedia. "Propargyl bromide." Available at:

  • [3] PMC. "Chemical and Biological Conjugation Strategies for the Development of Multivalent Protein Vaccine Nanoparticles." Available at:

  • [2] PMC. "Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives." Available at:

  • [] BOC Sciences. "How ADC Linkers Affect Drug Delivery and Targeting Selectivity?" Available at:

  • [5] Biomacromolecules. "Effects of Linker Length and Flexibility on Multivalent Targeting." Available at:

Sources

Method

Application Note: Chemoselective Amide Bond Formation with 4-(3-Bromoprop-1-yn-1-yl)benzoic Acid

Executive Summary The molecule 4-(3-Bromoprop-1-yn-1-yl)benzoic acid is a highly versatile, bifunctional building block utilized in advanced medicinal chemistry and chemical biology. It features a carboxylic acid moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(3-Bromoprop-1-yn-1-yl)benzoic acid is a highly versatile, bifunctional building block utilized in advanced medicinal chemistry and chemical biology. It features a carboxylic acid moiety for standard bioconjugation or peptidomimetic synthesis, alongside a propargyl bromide group. The propargyl bromide is a potent electrophile, serving as an ideal handle for subsequent click chemistry (post-azidation), Sonogashira cross-coupling, or as a warhead for targeted covalent inhibitors (TCIs).

However, the presence of the highly reactive propargyl bromide introduces significant chemoselectivity challenges during amide bond formation. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to achieve high-yielding amide couplings while preserving the integrity of the propargyl bromide moiety.

The Chemoselectivity Challenge: Mechanistic Rationale

When condensing 4-(3-Bromoprop-1-yn-1-yl)benzoic acid with an amine, the reaction mixture inherently contains a nucleophile (the amine) and, typically, a tertiary amine base (e.g., DIPEA or TEA). This creates a competitive reaction landscape:

  • Pathway A (Desired - Amide Formation): The carboxylic acid is activated by a coupling reagent to form an active ester (e.g., O-acylisourea or OBt/OAt ester). The amine rapidly attacks this intermediate to form the desired amide .

  • Pathway B (Side Reaction - SN2 Substitution): The amine nucleophile attacks the electrophilic propargyl bromide via direct SN2 or SN2' substitution, yielding an unwanted propargyl amine .

  • Pathway C (Side Reaction - Base-Catalyzed Isomerization): Excess tertiary base deprotonates the alkyne or the propargylic position, driving the isomerization of the alkyne into a highly reactive allene, which rapidly degrades or polymerizes.

Causality of Experimental Choices

To exclusively drive Pathway A , we must manipulate the kinetics and thermodynamics of the system:

  • Temperature Control: Amide coupling via active esters is kinetically rapid even at 0 °C. Conversely, the SN2 displacement of the propargyl bromide by an amine has a higher activation energy barrier. By strictly maintaining the reaction between 0 °C and 15 °C, we kinetically isolate the amide formation.

  • Strict Stoichiometry: Using exactly 1.0 equivalent of the amine (or a slight deficit, 0.95 eq) ensures that once the active ester is consumed, there is no residual nucleophile available to slowly attack the propargyl bromide.

  • Solvent Selection: Dichloromethane (DCM) is heavily preferred over N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent that leaves nucleophiles unsolvated, drastically accelerating SN2 reaction rates. DCM suppresses the SN2 background rate while maintaining adequate solubility for the active ester .

ReactionPathway SM 4-(3-Bromoprop-1-yn-1-yl) benzoic acid ActiveEster Activated Ester (OAt or OBt) SM->ActiveEster Coupling Reagent (EDC/HATU) SideProduct1 SN2 Substitution (Propargyl Amine) SM->SideProduct1 Excess R-NH2 (Slow, SN2) SideProduct2 Allene Isomerization (Base Catalyzed) SM->SideProduct2 Excess Base (DIPEA/TEA) Amine Amine (R-NH2) Product Desired Amide (Retention of Propargyl Br) ActiveEster->Product R-NH2 (Fast, 0°C)

Figure 1: Chemoselective reaction pathways for 4-(3-Bromoprop-1-yn-1-yl)benzoic acid amide coupling.

Reagent Selection & Quantitative Data Matrix

The choice of coupling reagent dictates the necessity of a base. EDC·HCl / HOBt is the first-line recommendation because it can often be executed with minimal to no tertiary base if the amine is introduced as a free base, thereby virtually eliminating allene formation. HATU is reserved for sterically hindered amines but requires a base (DIPEA) to generate the active uronium species .

Coupling SystemBase RequirementPreferred SolventOptimal TempSN2 RiskAllene RiskBest Use Case
EDC·HCl / HOBt None (if free amine)DCM0 °C to RTLowVery LowPrimary amines, unhindered secondary amines.
HATU / DIPEA Strict 1.0 - 1.2 eqDCM or THF0 °CMediumMediumSterically hindered amines, electron-deficient anilines.
DCC / DMAP Catalytic DMAPDCM0 °C to RTLowHighNot recommended. DMAP readily attacks propargyl bromides.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that any deviation in chemoselectivity is caught immediately during the reaction phase, rather than post-purification.

Protocol A: Mild EDC/HOBt-Mediated Coupling (Preferred)

Use this protocol for standard primary and unhindered secondary amines.

Materials:

  • 4-(3-Bromoprop-1-yn-1-yl)benzoic acid (1.0 eq)

  • Amine (free base) (0.95 - 1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous DCM (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 4-(3-Bromoprop-1-yn-1-yl)benzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution & Cooling: Dissolve the solids in anhydrous DCM to achieve a 0.1 M concentration. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Cooling prior to activation prevents thermal degradation of the active ester and suppresses background reactivity.

  • Activation: Add EDC·HCl (1.2 eq) in one portion. Stir at 0 °C for 15 minutes to allow the OBt-active ester to form.

  • Amine Addition: Dissolve the amine (0.95 - 1.0 eq) in a minimal volume of DCM. Add this solution dropwise over 10 minutes to the activated mixture.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation Check: Look for the desired mass [M+H]⁺. If a mass of [M+H-80]⁺ is observed, the propargyl bromide has degraded. If unreacted acid remains, allow the reaction to warm to 15 °C for 1 additional hour.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with cold 0.1 M HCl (to remove unreacted amine and EDC/urea byproducts), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Coupling for Hindered Amines

Use this protocol only when Protocol A fails due to steric hindrance.

Materials:

  • 4-(3-Bromoprop-1-yn-1-yl)benzoic acid (1.0 eq)

  • Hindered Amine (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (Strictly 1.1 eq)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an Argon-purged flask, dissolve the carboxylic acid (1.0 eq) and the hindered amine (1.0 eq) in anhydrous DCM at 0 °C.

  • Base Addition: Add DIPEA (1.1 eq) dropwise. Crucial: Do not exceed 1.1 eq. Excess DIPEA will catalyze allene formation.

  • Activation/Coupling: Add HATU (1.1 eq) portion-wise over 5 minutes. The reaction will turn slightly yellow as the OAt ester forms and is immediately consumed.

  • Reaction Monitoring: Stir strictly at 0 °C. Monitor via TLC (Hexanes/EtOAc) every 30 minutes.

  • Workup: Once the amine is consumed (typically 1-2 hours), immediately quench the reaction by adding cold water. Extract with DCM, wash with 0.1 M HCl, dry over Na₂SO₄, and concentrate. Purify rapidly via flash chromatography to prevent compound degradation on silica.

Workflow Step1 Step 1: Dissolution Substrate + Amine in anhydrous DCM Step2 Step 2: Cooling Chill to 0 °C under Argon atmosphere Step1->Step2 Step3 Step 3: Activation Add EDC·HCl and HOBt (or HATU) Step2->Step3 Step4 Step 4: Base Addition Dropwise addition of DIPEA (Strict 1.0 eq) Step3->Step4 Step5 Step 5: Reaction Stir at 0 °C to 15 °C for 2-4 hours Step4->Step5 Step6 Step 6: Quench & Workup Mild acidic wash (0.1 M HCl) to remove amine Step5->Step6

Figure 2: Step-by-step workflow for chemoselective amide bond formation.

Analytical Characterization & Troubleshooting Guide

To verify the structural integrity of the propargyl bromide post-coupling, utilize the following analytical markers:

  • ¹H NMR Verification: The intact propargyl bromide should display a distinct doublet for the -CH₂-Br protons around δ 4.10 - 4.30 ppm (depending on the solvent) and a triplet for the terminal alkyne proton (if not substituted) or no alkyne proton if internal. For 4-(3-Bromoprop-1-yn-1-yl)benzoic acid derivatives, the internal alkyne means the -CH₂-Br will appear as a singlet.

  • Troubleshooting Allene Formation: If the base concentration was too high, the alkyne will isomerize. In ¹H NMR, the disappearance of the -CH₂-Br singlet and the appearance of new vinylic protons (δ 5.50 - 6.50 ppm) indicates allene formation. In LC-MS, allene formation often presents as a mass shift, or rapid subsequent addition of water/methanol yielding [M+18] or [M+32] adducts.

  • Troubleshooting SN2 Over-alkylation: If LC-MS reveals a mass corresponding to [Substrate + 2(Amine) - H₂O - HBr]⁺, the amine has successfully formed the amide but also displaced the propargyl bromide. Resolve this by strictly lowering the amine equivalents to 0.95 and ensuring the reaction temperature never exceeds 15 °C.

References

  • Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles with Nitrogen Nucleophiles. Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 4-(3-Bromoprop-1-YN-1-YL)benzoic acid in aqueous media

Topic: Troubleshooting Low Aqueous Solubility of 4-(3-Bromoprop-1-YN-1-YL)benzoic Acid Welcome to the Advanced Application Scientist support portal. Handling bifunctional molecules that possess both a hydrophobic core an...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Aqueous Solubility of 4-(3-Bromoprop-1-YN-1-YL)benzoic Acid

Welcome to the Advanced Application Scientist support portal. Handling bifunctional molecules that possess both a hydrophobic core and a highly reactive electrophile requires precision. This guide provides field-proven, mechanistically grounded solutions for formulating 4-(3-Bromoprop-1-YN-1-YL)benzoic acid without compromising its structural integrity.

The Chemical Conundrum: Solubility vs. Stability

4-(3-Bromoprop-1-YN-1-YL)benzoic acid presents a classic "double-edged sword" in chemical biology and drug formulation.

  • The Hydrophobic Core: The combination of an aromatic benzene ring and an alkyne creates a highly lipophilic surface area, severely restricting its intrinsic aqueous solubility.

  • The Ionizable Headgroup: The carboxylic acid moiety (pKa ~4.2) can be deprotonated to form a highly soluble benzoate anion.

  • The Reactive Electrophile: The propargyl bromide group is an exceptional electrophile, prone to rapid nucleophilic substitution (SN2/SN1)[1].

The Causality of Failure: Researchers often attempt to force this compound into solution by raising the pH of the aqueous buffer. While a high pH (>7.5) successfully deprotonates the carboxylic acid, the resulting abundance of hydroxide (OH⁻) ions rapidly attacks the alpha-carbon of the propargyl bromide. This hydrolyzes the active bromide into an inactive propargyl alcohol. In unbuffered water at 25°C, the baseline hydrolysis half-life of a standard propargyl bromide is approximately 47 days[2], but this half-life plummets to mere hours under alkaline conditions.

HydrolysisPathway A 4-(3-Bromoprop-1-yn-1-yl) benzoic acid (Intact, Low Solubility) B Benzoate Anion Form (Soluble, Reactive) A->B pH 6.0 - 6.5 (Deprotonation) C 4-(3-Hydroxyprop-1-yn-1-yl) benzoate (Hydrolyzed, Inactive) A->C Prolonged Aqueous Exposure B->C pH > 7.5 or Heat (OH- Attack)

Mechanistic pathway of pH-dependent solubility and degradation of the propargyl bromide moiety.

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out as a cloudy suspension when I dilute my DMSO stock into my assay buffer? A: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that easily dissolves both polar and nonpolar compounds[3]. However, when you dilute a highly concentrated DMSO stock into an aqueous buffer, the hydrophobic effect immediately drives the lipophilic alkyne-aryl tails to aggregate, minimizing their exposure to water. Furthermore, relying on high final concentrations of DMSO (>5%) to maintain solubility is dangerous; DMSO can systematically underestimate the binding affinity of hydrophobic ligands to protein targets by altering the thermodynamics of the binding pocket[3].

Q: Can I use 1 M NaOH to quickly dissolve the powder before adding it to my assay? A: Absolutely not. While the compound will dissolve instantly due to complete deprotonation, the extreme alkalinity will trigger rapid hydrolysis of the propargyl bromide[1]. You will successfully solubilize the compound, but you will be testing the degraded alcohol derivative, not your intended alkylating agent.

Q: How can I achieve stable aqueous solubility for a 48-hour cell-based assay without degrading the bromide? A: For long-term assays, you must shield the hydrophobic core from bulk water without raising the pH. We recommend using cyclodextrin inclusion complexation (see Protocol B). Cyclodextrins encapsulate the hydrophobic tail, leaving the carboxylate exposed for solvation, which protects the bromide from aqueous nucleophiles.

Validated Solubilization Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to biological testing without performing the validation step.

Workflow Start Solid Compound Q1 Is assay duration > 2 hours? Start->Q1 DMSO Protocol A: DMSO Stock + Rapid Dilution (pH 6.2 Buffer) Q1->DMSO No CD Protocol B: Cyclodextrin Complexation (HP-β-CD) Q1->CD Yes Assay Proceed to Bioassay DMSO->Assay CD->Assay

Decision tree for selecting the optimal solubilization protocol based on assay time constraints.

Protocol A: pH-Controlled Co-solvent Method (For Immediate/Short-Term Use)

Use this method for biochemical assays lasting less than 2 hours where <1% DMSO is tolerated.

  • Master Stock Preparation: Weigh exactly 2.39 mg of 4-(3-Bromoprop-1-YN-1-YL)benzoic acid (MW ~239.0 g/mol ). Dissolve in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock.

    • Causality: Anhydrous DMSO prevents premature hydrolysis during storage. Store at -20°C in single-use aliquots to avoid freeze-thaw condensation.

  • Buffer Optimization: Prepare your working assay buffer and strictly adjust the pH to 6.2 (e.g., using 50 mM MES buffer).

    • Causality: A pH of 6.2 is two log units above the compound's pKa (~4.2), ensuring >99% of the molecules are in the soluble benzoate form. Crucially, pH 6.2 keeps the hydroxide ion concentration low enough to minimize nucleophilic attack on the bromide.

  • Rapid Dilution: Immediately prior to the assay, dilute the DMSO stock 1:100 into the pH 6.2 buffer while vortexing vigorously to achieve a 1 mM working solution (1% final DMSO).

  • Self-Validation Step: Inject a 5 µL aliquot into an LC-MS system.

    • Success Criteria: Look for the[M-H]⁻ ion at m/z 237/239. Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The presence of a distinct 1:1 isotopic doublet confirms the bromide is intact. A peak at m/z 175 indicates hydrolysis failure.

Protocol B: Cyclodextrin Inclusion Complexation (For Extended Stability)

Use this method for cell-based assays or structural biology applications requiring long-term stability without organic solvents.

  • Carrier Solution Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water. Adjust pH to 6.0.

  • Complexation: Add the solid compound directly to the HP-β-CD solution to target a final concentration of 5 mM.

    • Causality: The hydrophobic alkyne-aryl tail spontaneously inserts into the hydrophobic inner cavity of the cyclodextrin ring. This thermodynamic shielding protects the reactive propargyl bromide from bulk water molecules, effectively halting hydrolysis while maintaining high aqueous solubility.

  • Sonication: Sonicate the suspension in a water bath for 15 minutes at room temperature until the solution clarifies. Do not use a probe sonicator, as localized heating will degrade the compound.

  • Filtration & Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates. Quantify the final concentration using UV-Vis spectroscopy (measuring the aromatic absorbance at ~254 nm against a standard curve).

Quantitative Data Summaries

The following table synthesizes the expected physical parameters and stability limits based on the solubilization strategy employed.

Solubilization StrategyMax Aqueous ConcentrationBromide Half-Life (25°C)Primary Cause of Degradation/FailureBest Use Case
Unbuffered Water (pH ~5.0)< 0.1 mM~47 daysIntrinsic insolubilityAnalytical baselines
1% DMSO in pH 7.5 Buffer0.5 mM (prone to crash)< 12 hoursOH⁻ mediated hydrolysisNot recommended
1% DMSO in pH 6.2 Buffer1.0 mM~48 hoursSlow background hydrolysisShort-term enzymatic assays
20% HP-β-CD (pH 6.0)> 5.0 mM> 7 daysThermal degradation over timeLong-term cell-based assays
References
  • Propargyl bromide | C3H3Br | CID 7842 . PubChem. Available at:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins . National Institutes of Health (PMC). Available at:[Link]

  • Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-Aroylacetones . American Chemical Society (ACS). Available at:[Link]

Sources

Optimization

Purification techniques for removing impurities from 4-(3-Bromoprop-1-YN-1-YL)benzoic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, handling bifunctional molecules like 4-(3-Bromoprop-1-yn-1-yl)benzoic acid requires precise control over your purification envir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, handling bifunctional molecules like 4-(3-Bromoprop-1-yn-1-yl)benzoic acid requires precise control over your purification environment. This molecule presents a unique dual-challenge: it contains a highly reactive, thermally unstable, and electrophilic propargyl bromide moiety, paired with a polar, hydrogen-bonding benzoic acid group.

This guide is engineered to help you troubleshoot common degradation issues, eliminate synthesis byproducts (such as Triphenylphosphine Oxide from Appel reactions), and isolate your target compound with high fidelity.

Purification Decision Matrix

The following workflow illustrates the self-validating logic required to isolate the target molecule without triggering thermal decomposition or basic hydrolysis.

WorkFlow A Crude Mixture (Target + TPPO + Unreacted) B Is TPPO Present? (Appel Rxn) A->B C Cold Trituration (Et2O/Hexane) B->C Yes D Cold Acid-Base Extraction (Sat. NaHCO3, 0-5°C) B->D No C->D E TLC Purity Check (UV 254 nm) D->E F Silica Chromatography (DCM/MeOH + 0.5% AcOH) E->F Purity <95% G Pure 4-(3-Bromoprop- 1-yn-1-yl)benzoic acid E->G Purity >95% F->G

Fig 1. Self-validating purification workflow for 4-(3-Bromoprop-1-yn-1-yl)benzoic acid.

Troubleshooting & FAQs

Q: Why is my product turning into a black, insoluble tar during solvent removal? A: Propargyl bromides are notoriously unstable at elevated temperatures and can undergo violent, exothermic polymerization or decomposition[1]. Concentrating the product on a rotary evaporator using a high-temperature water bath (>40 °C) triggers this degradation.

  • Causality: The activation energy for the thermal polymerization of the propargyl moiety is easily breached under vacuum distillation or high-heat evaporation[2].

  • Solution: Never exceed a water bath temperature of 30 °C during solvent removal. For complete drying, rely on high-vacuum lines at room temperature rather than applying heat[3].

Q: I am losing product to 4-(3-hydroxyprop-1-yn-1-yl)benzoic acid during the aqueous workup. How do I prevent this? A: You are likely using a base that is too strong (e.g., NaOH or KOH) or leaving the compound in the aqueous phase for too long.

  • Causality: The -CH₂Br group is highly activated by the adjacent alkyne. Strong nucleophiles like hydroxide (OH⁻) rapidly displace the bromide via an Sₙ2 mechanism, yielding the propargyl alcohol[4].

  • Solution: Switch to a mild base like saturated aqueous NaHCO₃. Bicarbonate is basic enough to deprotonate the benzoic acid (pKa ~4.2) but is a poor nucleophile, preserving the propargyl bromide. Perform the extraction cold (0–5 °C) to further suppress substitution kinetics.

Q: My compound streaks from the baseline to the solvent front on silica gel TLC. How can I achieve baseline resolution? A: This is a classic issue with free carboxylic acids on bare silica.

  • Causality: The acidic proton of the benzoic acid acts as a strong hydrogen-bond donor to the free silanol (-SiOH) groups on the silica gel stationary phase. As the compound travels, it continually adsorbs and desorbs at different rates, causing a "smear"[5].

  • Solution: Add 0.5% (v/v) glacial acetic acid or formic acid to your mobile phase. The volatile acid saturates the silanol binding sites and suppresses the ionization of your target molecule, forcing it to elute as a tight, well-resolved band[5].

Quantitative Data & Physicochemical Constraints

To design an effective purification strategy, you must balance the conflicting sensitivities of the molecule's functional groups.

Functional Group / ImpurityPhysicochemical PropertyImpact on PurificationOptimized Removal Strategy
Propargyl Bromide Thermally unstable (>100 °C)Precludes standard distillation.Limit rotavap bath to <30 °C; use high-vacuum drying[3].
Propargyl Bromide Highly electrophilicHydrolyzes to alcohol in strong base.Restrict aqueous workup to cold NaHCO₃ (pH 8)[4].
Benzoic Acid pKa ≈ 4.2Causes severe streaking on silica.Add 0.5% v/v Acetic Acid to mobile phase[5].
Triphenylphosphine Oxide Neutral, highly crystallineCo-elutes with polar compounds.Cold trituration in Et₂O/Hexane (1:4) prior to chromatography.
4-Iodobenzoic Acid Acidic (Starting Material)Co-extracts during acid-base workup.Separate via acid-modified silica gel chromatography.

Self-Validating Experimental Protocols

Protocol A: Cold, Hydrolysis-Free Acid-Base Extraction

Purpose: Separate the acidic target compound from neutral impurities (e.g., TPPO, unreacted propargyl alcohol) without degrading the propargyl bromide.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Cool the solution to 0–5 °C in an ice bath.

  • Mild Deprotonation: Slowly add cold (4 °C) saturated aqueous NaHCO₃.

    • Validation Check: Observe the evolution of CO₂ gas. This effervescence confirms the successful deprotonation of the benzoic acid. Continue addition until effervescence ceases and the aqueous phase tests at pH ~8.

  • Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (which now contains the water-soluble sodium salt of your product). Discard or save the organic layer (contains neutral impurities).

  • Reprotonation: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise under vigorous stirring.

    • Validation Check: The solution will transition from clear to cloudy as the free 4-(3-bromoprop-1-yn-1-yl)benzoic acid precipitates. Verify completion by checking that the supernatant is pH ~2.

  • Recovery: Extract the cloudy aqueous mixture with fresh Ethyl Acetate. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Water bath <30 °C).

Protocol B: Acid-Modified Flash Column Chromatography

Purpose: Final polishing of the compound to >95% purity to remove structurally similar acidic impurities (like 4-iodobenzoic acid).

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (or DCM/Methanol depending on your specific TLC optimization) and add exactly 0.5% (v/v) glacial acetic acid.

    • Validation Check: Run a test TLC plate with the modified solvent. The target spot should be round and compact (Rf ~0.3-0.4), confirming the acid modifier concentration is sufficient to prevent silanol binding[5].

  • Column Packing: Slurry-pack the silica gel using the acid-modified mobile phase to pre-equilibrate the column.

  • Loading: Dry-load the sample onto a small amount of silica gel or load it as a concentrated solution in the mobile phase.

  • Elution & Concentration: Elute the column and collect fractions. Combine fractions containing the pure product.

    • Validation Check: During concentration (water bath <30 °C), co-evaporate with toluene if necessary. Toluene forms an azeotrope with acetic acid, verifying the complete removal of the acid modifier from your final powder.

References[3] Title: removing unreacted propargyl bromide from reaction mixture - Benchchem

Source: benchchem.com URL: 3[1] Title: US6825390B1 - Stabilization and use of propargyl bromide - Google Patents Source: google.com URL: 1[2] Title: WO2003087024A1 - Stabilization and use of propargyl bromide - Google Patents Source: google.com URL: 2[5] Title: Application Notes and Protocols for the Purification of Propargyl-PEG7-alcohol Conjugates Source: benchchem.com URL: 5[4] Title: Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives Source: acs.org URL: 4

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-(3-Bromoprop-1-YN-1-YL)benzoic Acid Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe degradation issues when subjecting 4-(3-Bromoprop-1-yn-1-yl)benzoic acid to basic rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe degradation issues when subjecting 4-(3-Bromoprop-1-yn-1-yl)benzoic acid to basic reaction conditions.

This molecule is a highly versatile but inherently unstable bifunctional building block. It contains both a nucleophile precursor (the carboxylic acid, pKa ~4.2) and a highly reactive electrophile (the propargyl bromide). When exposed to basic environments, the molecule is susceptible to rapid self-condensation, nucleophilic quaternization, and base-catalyzed isomerization[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain molecular integrity during your synthetic workflows.

Mechanistic Causality of Degradation

Understanding why your molecule degrades is the first step to stabilizing it. The degradation pathways are driven by three distinct chemical mechanisms:

  • Self-Condensation (Polyesterification): Upon the addition of a base, the carboxylic acid is deprotonated to form a nucleophilic carboxylate. If the effective molarity of this intermediate is high, it will rapidly attack the highly electrophilic propargyl bromide of an adjacent molecule via an intermolecular SN2 mechanism, forming insoluble polyester oligomers[2].

  • Base-Catalyzed Isomerization: The propargylic protons are highly acidic due to the electron-withdrawing nature of the adjacent alkyne and bromide. Exposure to strong bases or elevated temperatures triggers a proton shift, isomerizing the alkyne into an allenic bromide, a phenomenon well-documented in[3][4].

  • Nucleophilic Quaternization: Propargyl bromides are exceptionally sensitive to nucleophilic attack. The use of aliphatic amine bases (e.g., Triethylamine) often leads to the rapid formation of quaternary ammonium adducts via the Menschutkin reaction[1].

DegradationPathways SM 4-(3-Bromoprop-1-yn-1-yl)benzoic acid Base Basic Conditions SM->Base Addition of Base Carboxylate Carboxylate Anion Base->Carboxylate Deprotonation (pKa ~4.2) Allene Allenic Bromide Base->Allene >15°C or Strong Base QuatSalt Ammonium Adduct Base->QuatSalt 1°/2°/3° Amine Bases Polymer Polyester Oligomers Carboxylate->Polymer Intermolecular SN2

Figure 1: Degradation pathways of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid under basic conditions.

Quantitative Reaction Parameters

To suppress these competing pathways, reaction conditions must be tightly controlled. The following table summarizes the optimized quantitative parameters required to stabilize the molecule.

ParameterOptimized ConditionCausality / Rationale
Base Selection Powdered K₂CO₃ or Cs₂CO₃Heterogeneous inorganic bases prevent the quaternary ammonium salt formation seen with 3° amines. They also limit the concentration of soluble carboxylate[5].
Temperature 0 °C to 15 °CKinetically freezes out the proton-shift pathway, suppressing base-catalyzed propargyl-allenyl isomerization[4][5].
Concentration < 0.1 MHigh dilution thermodynamically disfavors bimolecular self-condensation (polyesterification)[2].
Solvent Anhydrous DMF or AcetonePolar aprotic solvents prevent solvolysis of the bromide while maintaining adequate solubility for the intended electrophile/nucleophile[5].

Troubleshooting FAQs

Q: My reaction mixture turns into a viscous, insoluble mass shortly after adding base. What is happening? A: This is classic self-condensation. Because your molecule is a bifunctional monomer, the base deprotonates the carboxylic acid to form a nucleophilic carboxylate. If the concentration is too high, this carboxylate attacks the propargyl bromide of an adjacent molecule, rapidly forming polyester oligomers[2]. Solution: Run the reaction at high dilution (<0.1 M) and use a slow-addition technique for the base.

Q: NMR analysis of my crude product shows a new set of peaks with a vinylic/allenic signature (~5.5-6.5 ppm). Where did my alkyne go? A: You are observing . Strong bases or temperatures above 15 °C facilitate proton abstraction at the propargylic position, causing the alkyne to isomerize into an allenic bromide[3][4]. Solution: Strictly maintain temperatures between 0 °C and 15 °C and avoid strong, homogeneous bases.

Q: I used Triethylamine (TEA) as my base, and my starting material completely disappeared, but I only recovered a highly polar, water-soluble byproduct. Why? A: Even sterically hindered tertiary amines like TEA can act as nucleophiles against exceptionally reactive propargyl bromides, forming a stable, highly polar quaternary ammonium salt[1]. Solution: Switch to a non-nucleophilic inorganic base like K₂CO₃. If an organic base is strictly required for solubility, use the much bulkier N,N-Diisopropylethylamine (DIPEA) at strictly cryogenic temperatures.

Validated Experimental Workflows

To ensure high yields and prevent degradation, utilize the following self-validating biphasic suspension protocol. This method leverages the low solubility of K₂CO₃ in DMF to keep the effective concentration of the reactive carboxylate low[5].

Protocol: Biphasic Suspension Alkylation

Step 1: Preparation & Dilution Dissolve 4-(3-Bromoprop-1-yn-1-yl)benzoic acid in anhydrous DMF to achieve a final concentration of strictly ≤ 0.05 M . High dilution is non-negotiable to prevent self-condensation.

Step 2: Cryo-Cooling Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C to 5 °C for 15 minutes.

Step 3: Heterogeneous Base Addition Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃ in three equal portions over 15 minutes. Keep the stirring rate high (≥ 600 rpm) to maintain a uniform suspension.

Step 4: Reagent Introduction Slowly add your desired coupling partner (e.g., an azide for click chemistry or a specific electrophile) dropwise over 10 minutes.

Step 5: Controlled Incubation Maintain the reaction temperature strictly between 0 °C and 15 °C for 4–5 hours. Do not allow the reaction to warm to room temperature, as this will trigger allene formation[4][5].

Step 6: Self-Validating Check (Critical) Before proceeding to the aqueous workup, withdraw a 50 µL aliquot, quench it in 1 mL of saturated aqueous NH₄Cl, and extract with 1 mL of Ethyl Acetate. Evaporate the organic layer and analyze via crude ¹H-NMR. Validation Criteria: The preservation of the propargylic CH₂ singlet/doublet (~4.0 ppm) and the absence of vinylic protons (~5.5–6.5 ppm) confirms that isomerization was successfully suppressed. If vinylic peaks are present, your cooling bath failed or the base was added too rapidly.

StabilizationWorkflow S1 1. High Dilution (<0.1 M) S2 2. Cryo-Cooling (0°C to 5°C) S1->S2 S3 3. Heterogeneous Base (Powdered K2CO3) S2->S3 Prevents Isomerization S4 4. Controlled Reaction (Max 15°C, 4-5h) S3->S4 Limits Soluble Carboxylate

Figure 2: Optimized workflow for stabilizing propargylic substrates during basic transformations.

References

  • Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Unexpected Pd-Catalyzed Coupling, Propargyl−Allenyl Isomerization and Alder−Ene Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Benzimidazole-1,2,3-triazole-piperazine hybrids: design, synthesis, antidiabetic evaluation and molecular modelling studies Source: Journal of Molecular Structure / ResearchGate URL:[Link]

  • Propargyl bromide - Chemical Properties and Stability Source: Grokipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Bifunctional Propargyl Electrophiles in Modern Organic Synthesis: A Comparative Guide to 4-(3-Bromoprop-1-YN-1-YL)benzoic Acid

Executive Summary The selection of a propargylating agent is a critical decision in the design of synthetic routes for drug discovery, bioconjugation, and materials science. While simple monofunctional agents like propar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of a propargylating agent is a critical decision in the design of synthetic routes for drug discovery, bioconjugation, and materials science. While simple monofunctional agents like propargyl bromide or propargyl tosylate are ubiquitous, the increasing demand for modular, multi-step synthesis has driven the adoption of bifunctional scaffolds.

4-(3-Bromoprop-1-yn-1-yl)benzoic acid represents a highly versatile class of bifunctional electrophiles. By combining a highly reactive, aryl-conjugated propargyl bromide with a stable carboxylic acid handle, this molecule allows researchers to execute orthogonal functionalizations—such as nucleophilic substitution ( SN​2 ) followed by amide coupling or click chemistry—without the need for complex protecting group strategies. This guide objectively compares its performance against traditional propargyl electrophiles, detailing the mechanistic causality behind its reactivity and providing self-validating experimental protocols.

Structural & Mechanistic Profiling: The "Why" Behind the Reactivity

To understand the utility of 4-(3-bromoprop-1-yn-1-yl)benzoic acid, one must analyze its two distinct reactive poles and how they influence the molecule's overall behavior compared to standard alternatives.

The Electrophilic Core: Bromide vs. Tosylate vs. Chloride

In propargyl systems, the leaving group dictates both the reaction kinetics and the stability of the reagent.

  • Propargyl Chloride: Exhibits poor reactivity under mild conditions, often requiring harsh heating or iodide catalysis (Finkelstein conditions) to drive SN​2 displacements.

  • Propargyl Tosylate: Offers excellent leaving group ability and is generally more stable and less volatile than simple propargyl halides, minimizing lachrymatory hazards 1. However, the bulky tosylate group can introduce steric hindrance in highly congested transition states.

  • Propargyl Bromide (The Gold Standard): Strikes the optimal balance between atom economy and reactivity. In the case of 4-(3-bromoprop-1-yn-1-yl)benzoic acid, the bromide is exceptionally reactive due to the resonance stabilization provided by the adjacent alkyne and the extended conjugation of the aryl ring. This lowers the activation energy for nucleophilic attack.

The Regioselectivity Challenge: SN​2 vs. SN​2′

A critical challenge when utilizing aryl-conjugated propargyl electrophiles is the competition between direct substitution ( SN​2 ) and conjugate addition ( SN​2′ ), the latter of which yields an undesired allene 2. The extended π -system of 4-(3-bromoprop-1-yn-1-yl)benzoic acid makes the γ -carbon highly susceptible to attack by hard nucleophiles. Therefore, softer nucleophiles (e.g., thiols, secondary amines) and strictly controlled, mild basic conditions are required to favor the SN​2 pathway.

G A 4-(3-Bromoprop-1-yn-1-yl) benzoic acid B Nucleophilic Attack (Soft Nucleophile) A->B C Direct Substitution (SN2) Desired Alkyne Product B->C Primary Trajectory D Conjugate Attack (SN2') Undesired Allene B->D Secondary Trajectory E Steric Control & Mild Base (e.g., K2CO3) E->C

Caption: Mechanistic divergence in the propargylation of 4-(3-bromoprop-1-yn-1-yl)benzoic acid.

Comparative Performance Analysis

The table below synthesizes quantitative and qualitative data comparing 4-(3-bromoprop-1-yn-1-yl)benzoic acid with conventional alternatives across standard organic transformations 3.

ReagentLeaving GroupBifunctional HandleRelative SN​2 Reactivity SN​2′ (Allene) RiskHandling & StabilityTypical Yield (N-Alkylation)
4-(3-Bromoprop-1-yn-1-yl)benzoic acid BromideCarboxylic AcidVery HighModerateStable solid; UV-active.78 - 85%
Propargyl Bromide (80% in Toluene) BromideNoneHighLowVolatile liquid; Lachrymator.85 - 92%
Propargyl Tosylate TosylateNoneModerate-HighLowStable liquid/solid; Safer.80 - 88%
4-(Bromomethyl)benzoic acid BromideCarboxylic AcidHighNone (Benzyl system)Stable solid.85 - 90%

Key Takeaway: While simple propargyl bromide offers slightly higher yields for basic N-alkylation due to zero steric hindrance, 4-(3-bromoprop-1-yn-1-yl)benzoic acid provides a built-in UV chromophore for easy tracking and a carboxylic acid handle that eliminates the need for a secondary cross-coupling step to attach an aryl-acid moiety.

Experimental Validation & Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . The causality behind the reagent choices is explicitly stated, and in-process analytical checks are embedded to confirm successful transformation before proceeding to the next step.

Protocol: Chemoselective S-Alkylation and Subsequent Amide Coupling

This workflow demonstrates the orthogonal reactivity of the molecule, utilizing the bromide for SN​2 alkylation and the benzoic acid for subsequent bioconjugation 4.

Step 1: S-Alkylation (Propargylation of a Thiol)

  • Causality: Thiols are soft nucleophiles that perfectly match the soft electrophilic nature of the propargylic carbon, driving the reaction cleanly toward the SN​2 product and suppressing allene formation. K2​CO3​ is chosen as a mild, insoluble base in DMF to scavenge HBr without deprotonating the resulting alkyne or causing base-catalyzed isomerization.

  • Procedure:

    • Charge a flame-dried flask with the target thiol (1.0 eq) and 4-(3-bromoprop-1-yn-1-yl)benzoic acid (1.1 eq).

    • Add anhydrous DMF (0.2 M) followed by finely powdered K2​CO3​ (2.5 eq).

    • Stir the suspension at 25∘C for 4 hours.

  • Self-Validation Check (LC-MS): Sample the reaction. The starting material exhibits a distinct 1:1 isotopic doublet in the mass spectrum (M / M+2) due to the 79Br and 81Br isotopes. Validation is achieved when the M/M+2 doublet completely disappears , replaced by a single mass peak corresponding to the thioether product.

Step 2: Amide Coupling (Bioconjugation)

  • Causality: With the propargyl bromide consumed, the benzoic acid handle is activated. HATU is utilized as the coupling reagent because it rapidly forms a highly reactive O-At ester, preventing epimerization and driving the reaction to completion even with sterically hindered amines.

  • Procedure:

    • To the crude mixture from Step 1 (or isolated intermediate), add the target primary amine (1.2 eq) and DIPEA (3.0 eq).

    • Cool to 0∘C and add HATU (1.2 eq) portion-wise.

    • Warm to room temperature and stir for 2 hours.

  • Self-Validation Check (TLC/NMR): Monitor by TLC (UV 254 nm). The highly polar carboxylic acid intermediate will migrate to a higher Rf​ value upon conversion to the amide. 1H NMR of the purified product must show the disappearance of the broad carboxylic acid proton ( ∼12 ppm) and the appearance of an amide N-H proton ( ∼8 ppm), alongside the intact internal alkyne.

W Step1 Step 1: SN2 S-Alkylation (Propargyl Bromide Handle) Val1 Validation: LC-MS Loss of Br Isotope Doublet Step1->Val1 Step2 Step 2: HATU Amide Coupling (Benzoic Acid Handle) Val1->Step2 >95% Conversion Val2 Validation: TLC / 1H NMR Confirm Amide Bond Formation Step2->Val2 Final Final Bifunctional Conjugate Val2->Final

Caption: Self-validating experimental workflow for orthogonal bifunctionalization.

Strategic Applications in Drug Discovery

The unique architecture of 4-(3-bromoprop-1-yn-1-yl)benzoic acid makes it an exceptional building block for advanced medicinal chemistry:

  • PROTAC Linker Synthesis: The rigid aryl-alkyne geometry provides a defined spatial orientation, while the orthogonal reactive sites allow for modular attachment of the E3 ligase ligand and the target protein binder.

  • Click Chemistry Precursors: By substituting the bromide with sodium azide ( NaN3​ ), this molecule is instantly converted into an aryl-conjugated propargyl azide, ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 4.

  • Peptide Stapling: The benzoic acid can be incorporated into a peptide backbone via standard solid-phase peptide synthesis (SPPS), leaving the propargyl bromide exposed for late-stage macrocyclization or fluorophore attachment.

References

  • The Journal of Organic Chemistry. "Advances in Decarboxylative Palladium-Catalyzed Reactions of Propargyl Electrophiles." ACS Publications. [Link]

  • MDPI. "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks." MDPI. [Link]

  • ACS Omega. "“Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders." ACS Publications.[Link]

Sources

Comparative

Assessing stability differences between 4-(3-Bromoprop-1-YN-1-YL)benzoic acid and aliphatic alkynes

Introduction: The Propargyl Bromide Paradox Propargyl bromides are highly versatile electrophiles in organic synthesis, heavily utilized in click chemistry, cross-coupling, and alkylation workflows. However, their utilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Propargyl Bromide Paradox

Propargyl bromides are highly versatile electrophiles in organic synthesis, heavily utilized in click chemistry, cross-coupling, and alkylation workflows. However, their utility is often bottlenecked by severe stability issues, including shock sensitivity, thermal decomposition, and explosive polymerization[1]. This guide objectively compares the stability profiles of standard aliphatic propargyl bromides (e.g., unsubstituted 3-bromopropyne) against the conjugated, internal alkyne derivative 4-(3-Bromoprop-1-yn-1-yl)benzoic acid .

Mechanistic Drivers of Stability

As application scientists, we must look beyond empirical observations and understand the electronic and structural causality dictating molecular stability.

Terminal vs. Internal Alkyne Dynamics

Standard aliphatic propargyl bromide (HC≡C-CH₂Br) possesses a terminal acetylenic proton (pKa ~25). This proton is highly susceptible to deprotonation or interaction with transition metals (e.g., Cu, Ag), leading to the formation of shock-sensitive, highly explosive metal acetylides[1]. Conversely, 4-(3-Bromoprop-1-yn-1-yl)benzoic acid is an internal alkyne. The absence of a terminal proton completely eliminates the pathway for metal acetylide formation, drastically improving its safety profile in metal-catalyzed cross-coupling workflows[2].

Phase, Volatility, and Thermal Isomerization

Aliphatic propargyl bromide is a volatile liquid (boiling point ~88–90 °C) with a high vapor density[1]. In the vapor phase, or when heated under confinement, it is prone to explosive decomposition and thermal isomerization into bromoallene[3]. 4-(3-Bromoprop-1-yn-1-yl)benzoic acid, however, is a high-molecular-weight crystalline solid. The carboxylic acid moiety allows for strong intermolecular hydrogen bonding (dimerization) and π-π stacking of the aryl rings. This solid-state packing reduces vapor pressure to near zero, eliminating vapor-phase detonation risks and raising the thermal decomposition onset significantly.

Solvolytic and Hydrolytic Stability

The propargylic C-Br bond is highly activated. In aliphatic systems, hydrolysis occurs steadily (half-life of ~47 days in water at 25 °C)[4]. In aryl propargyl systems, the extended conjugation from the aromatic ring stabilizes the transition state during nucleophilic substitution (Sₙ1/Sₙ2)[5]. While this makes the C-Br bond highly reactive toward deliberate nucleophilic attack, the electron-withdrawing nature of the para-carboxylic acid group slightly destabilizes any intermediate carbocation compared to electron-donating aryl groups. This provides a "Goldilocks" balance: stable enough for long-term storage in dry conditions, yet highly reactive when subjected to basic or nucleophilic reaction conditions[6].

Quantitative Stability Comparison

ParameterAliphatic Propargyl Bromide (HC≡C-CH₂Br)4-(3-Bromoprop-1-yn-1-yl)benzoic Acid
Physical State (25 °C) Volatile Liquid[1]Crystalline Solid
Vapor Pressure High (72 mbar at 20 °C)[1]Negligible
Shock Sensitivity High (Requires 20% toluene/MgO stabilizer)[1]Low (Self-stabilized by solid matrix)
Metal Acetylide Risk High (Terminal alkyne)[1]None (Internal alkyne)[2]
Thermal Isomerization Readily isomerizes to bromoallene at >50 °C[3]High barrier to allene formation
Storage Requirements Refrigerated (2-8 °C), stabilized, dark[3]Ambient to 8 °C, dry conditions

Experimental Protocols for Stability Assessment

To validate these stability differences in your own laboratory, the following self-validating protocols are recommended.

Protocol A: Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)

Causality: DSC tracks endothermic (melting) and exothermic (decomposition) events. Using a sealed pan prevents the evaporation of volatile aliphatic alkynes, ensuring that the measured exotherm accurately reflects decomposition energy rather than boiling.

  • Sample Preparation: Weigh 2.0–3.0 mg of the analyte into a gold-plated high-pressure DSC pan. Note: Gold is used to prevent the metal-catalyzed decomposition that copper or aluminum might induce with terminal alkynes.

  • Sealing: Hermetically seal the pan to withstand potential pressure buildup from gas evolution.

  • Method: Equilibrate at 25 °C. Ramp temperature at 5 °C/min from 25 °C to 300 °C under a nitrogen purge (50 mL/min).

  • Validation: Run an empty sealed pan as a baseline blank.

  • Data Interpretation: Aliphatic propargyl bromide will show a sharp, violent exotherm (often >1000 J/g) at relatively low temperatures. The aryl derivative will exhibit a distinct endothermic melting peak followed by a much broader, delayed decomposition exotherm.

Protocol B: Hydrolytic Degradation Tracking via qNMR

Causality: Quantitative NMR (qNMR) allows for the direct, real-time observation of the C-Br bond solvolysis without the need for extraction, which could skew the ratio of reactant to degradant.

  • Solvent System: Prepare a 1:1 mixture of Deuterated Acetonitrile (CD₃CN) and D₂O.

  • Internal Standard: Add 1,3,5-trimethoxybenzene (TMB) as an inert internal standard of known concentration.

  • Initiation: Dissolve 0.05 mmol of the alkyne in 0.6 mL of the solvent system directly in an NMR tube.

  • Acquisition: Acquire ¹H-NMR spectra at 25 °C every 2 hours for 48 hours.

  • Analysis: Track the disappearance of the propargylic -CH₂- protons (typically around 4.0–4.2 ppm) and the appearance of the corresponding propargyl alcohol -CH₂- protons (shifted upfield). Calculate the half-life using first-order kinetics.

Degradation Pathways Visualization

G Substrate Propargyl Bromide Derivatives Aliphatic Aliphatic (Terminal) e.g., HC≡C-CH2Br Substrate->Aliphatic Aryl Aryl (Internal) e.g., Ar-C≡C-CH2Br Substrate->Aryl Shock Shock/Heat Sensitivity Aliphatic->Shock Metal Metal Exposure (Cu, Ag) Aliphatic->Metal Solid H-Bonding & π-π Stacking Aryl->Solid Nucleophile Nucleophilic Attack (Solvolysis) Aryl->Nucleophile Polymerization Explosive Decomposition & Polymerization Shock->Polymerization Bromoallene Isomerization to Bromoallene Shock->Bromoallene Acetylide Unstable Metal Acetylides Metal->Acetylide Stable High Thermal & Storage Stability Solid->Stable Substitution Controlled SN1/SN2 Substitution Nucleophile->Substitution

Mechanistic divergence in the stability and degradation pathways of aliphatic vs. aryl propargyl bromides.

References

  • US6825390B1 - Stabilization and use of propargyl bromide Source: Google Patents URL
  • Propargyl bromide Source: Wikipedia URL:[Link]

  • Volatility, Adsorption, and Degradation of Propargyl Bromide as a Soil Fumigant Source: USDA ARS URL:[Link]

  • Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction Source: ResearchGate URL:[Link]

  • Stability of Alkyl Radicals Source: Chemistry LibreTexts URL:[Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: PMC (PubMed Central) URL:[Link]

Sources

Validation

A Comparative Guide to the LC-MS Quantitative Analysis of 4-(3-Bromoprop-1-yn-1-yl)benzoic Acid and its Metabolites

This guide provides a comprehensive, technically detailed framework for the development and comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of 4-(3-bromoprop-1-yn-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically detailed framework for the development and comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of 4-(3-bromoprop-1-yn-1-yl)benzoic acid and its putative metabolites. As a novel compound, its metabolic fate is likely uncharacterized. This document, therefore, presents a predictive metabolic pathway and outlines robust analytical strategies to facilitate its investigation in a drug development setting.

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

Given the structure of 4-(3-bromoprop-1-yn-1-yl)benzoic acid, several metabolic transformations can be anticipated, primarily mediated by cytochrome P450 (CYP) enzymes and conjugation pathways.[1][2][3] The presence of a terminal alkyne, a bromopropyl group, and a benzoic acid moiety suggests a complex metabolic profile.

The initial phase I metabolism is likely to involve oxidation of the terminal alkyne, a reaction known to be catalyzed by CYP enzymes.[4] This can lead to the formation of a reactive ketene intermediate, which can then be hydrolyzed to a carboxylic acid derivative.[4] Additionally, the bromopropyl group may undergo oxidation.[5] The benzoic acid functional group itself can be a substrate for hydroxylation, leading to catechol formation.[6]

Phase II metabolism will likely involve conjugation of the carboxylic acid group, either the original one or those formed during phase I metabolism. Glucuronidation is a common pathway for carboxylic acids.[7][8] The hydroxylated metabolites formed in phase I can also undergo glucuronidation or sulfation.[9]

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 4-(3-Bromoprop-1-yn-1-yl)benzoic acid M1 Alkyne Oxidation (Ketene Intermediate) Parent->M1 Oxidation M2 Propargylic Oxidation Parent->M2 Hydroxylation M3 Aromatic Hydroxylation (Catechol Formation) Parent->M3 Hydroxylation M4 Debromination/Hydroxylation Parent->M4 Oxidative Debromination M5 Glucuronide Conjugate (on Benzoic Acid) Parent->M5 UGT M6 Glucuronide/Sulfate Conjugate (on Hydroxylated Metabolites) M1->M6 M2->M6 M3->M6 M4->M6

Caption: Predicted metabolic pathways of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid.

A Comparative Analysis of Sample Preparation Strategies

The choice of sample preparation technique is critical for achieving accurate and precise quantification, especially at low concentrations in complex biological matrices like plasma or urine.[10][11] Here, we compare three common techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein denaturation and removalPartitioning between two immiscible liquidsSelective retention on a solid sorbent
Selectivity LowModerateHigh
Recovery Generally high but can be variableAnalyte-dependentHigh and reproducible
Matrix Effects HighModerateLow
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Recommendation Suitable for initial screening and high-concentration studies.A good balance for moderate sample numbers and when matrix effects with PPT are significant.The gold standard for regulated bioanalysis, offering the cleanest extracts and highest sensitivity.[12]
Experimental Protocols:

A. Protein Precipitation (PPT):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[10]

B. Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma sample, add 50 µL of 1 M HCl to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) containing the internal standard.

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[13]

C. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of plasma by adding 100 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and metabolites with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[12]

LC-MS/MS Method Development: A Step-by-Step Guide

A robust and sensitive LC-MS/MS method is paramount for the accurate quantification of the parent compound and its metabolites.[14][15]

Liquid Chromatography
  • Column Selection: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point for separating the relatively nonpolar parent compound and its potentially more polar metabolites.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing 0.1% formic acid, will likely provide good peak shapes and separation. The formic acid aids in the ionization of the acidic analytes in positive ion mode.

  • Gradient Optimization: Start with a shallow gradient to ensure separation of closely eluting metabolites and optimize based on the observed chromatogram.[14]

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is the preferred technique for this class of compounds. Both positive and negative ion modes should be evaluated, although the carboxylic acid moiety suggests negative ion mode may be more sensitive for the parent and acidic metabolites.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[11]

  • MRM Transition Optimization: For each analyte and the internal standard, infuse a standard solution directly into the mass spectrometer to determine the optimal precursor ion (Q1) and product ions (Q3), as well as the optimal collision energy and other MS parameters.

cluster_workflow LC-MS Analytical Workflow Sample Biological Sample (Plasma/Urine) Preparation Sample Preparation (PPT, LLE, or SPE) Sample->Preparation LC Liquid Chromatography (C18 Column, Gradient Elution) Preparation->LC MS Mass Spectrometry (ESI, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant

Caption: A streamlined workflow for the LC-MS quantitative analysis.

In Vitro Metabolism Studies Using Liver Microsomes

To confirm the predicted metabolic pathways and identify the major metabolites, in vitro studies using liver microsomes are essential.[1][16] Liver microsomes contain a high concentration of CYP enzymes and are a cost-effective and high-throughput model for metabolic screening.[7][17][18]

Protocol for In Vitro Metabolism Study:
  • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound (4-(3-bromoprop-1-yn-1-yl)benzoic acid), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion and Recommendations

This guide provides a comprehensive strategy for the LC-MS quantitative analysis of 4-(3-bromoprop-1-yn-1-yl)benzoic acid and its potential metabolites. For initial discovery-phase studies, a protein precipitation method coupled with a rapid LC-MS/MS method is recommended for high-throughput screening. For later-stage development and regulated bioanalysis, a more rigorous solid-phase extraction method should be developed and validated to ensure the highest data quality. The proposed in vitro metabolism studies will be crucial for understanding the metabolic fate of this novel compound and for identifying the key metabolites that require quantification in subsequent in vivo studies.

References

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • DigitalCommons@UNL. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Retrieved from [Link]

  • PubMed. (2004, February 15). In vitro drug metabolism using liver microsomes. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Springer. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

  • AACC. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]

  • Biologie. (2016, July 22). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Retrieved from [Link]

  • PMC. (n.d.). Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Retrieved from [Link]

  • University of Shizuoka. (2017, January 15). Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. Retrieved from [Link]

  • ACS Publications. (2022, January 19). Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Retrieved from [Link]

  • PubMed. (2022, January 28). Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Untargeted identification of alkyne containing natural products using ruthenium catalyzed azide alkyne cycloaddition reactions coupled to LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Untargeted identification of alkyne containing natural products using ruthenium catalyzed azide alkyne cycloaddition reactions coupled to LC-MS/MS. | Request PDF. Retrieved from [Link]

  • ScienceDirect. (2019, May 15). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cytochrome P450. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]

  • Technology Networks. (2026, March 13). The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. Retrieved from [Link]

  • PMC. (n.d.). Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. Retrieved from [Link]

  • IJSAT. (2025, April 15). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [Link]

  • MDPI. (2023, June 19). The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Bioanalytical Method Development and Validation for Simultaneous Estimation of Paracetamol and Cefixime by using RP-HPLC in. Retrieved from [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

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